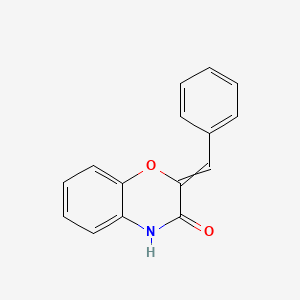

2-benzylidene-4H-1,4-benzoxazin-3-one

Description

2-Benzylidene-4H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a benzoxazin-3-one core substituted with a benzylidene group at the C2 position. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties .

Properties

CAS No. |

55894-84-3 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-benzylidene-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H11NO2/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17) |

InChI Key |

LIZJZQCYTCJLHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-benzylidene-4H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the benzoxazinone ring structure. Another method involves the use of o-halophenols and 2-halo-amides in a copper-catalyzed coupling reaction, which provides a convenient and efficient route to the desired compound .

Chemical Reactions Analysis

2-Benzylidene-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the benzoxazinone ring. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-Benzylidene-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties. Additionally, the compound has applications in the agricultural industry as a pesticide and herbicide .

Mechanism of Action

The mechanism of action of 2-benzylidene-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. It can also modulate signaling pathways involved in inflammation and pain, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Antifungal Potency : Synthetic derivatives with lipophilic groups (e.g., benzyl, acylhydrazone) exhibit superior activity compared to natural hydroxylated analogs. For example, Compound A4 shows MIC values as low as 6.25 µg/mL, while natural dihydroxy derivatives lack significant potency .

- Topoisomerase Inhibition : Unsubstituted 3,4-dihydro derivatives demonstrate dual activity as catalytic inhibitors and poisons of human topoisomerase I, suggesting a role in cancer therapy .

- Structural Flexibility : The 1,4-benzoxazin-3-one scaffold allows substitutions at five carbon and one nitrogen atom, enabling tailored modifications for enhanced bioactivity .

Antifungal and Antibacterial Activity

- Synthetic vs. Synthetic derivatives with benzylidene or acylhydrazone groups disrupt fungal cell membranes or inhibit essential enzymes, achieving MICs <20 µg/mL .

- QSAR Insights :

Anticancer Potential

- 3,4-Dihydro derivatives act as topoisomerase I poisons, inducing DNA strand breaks and apoptosis in cancer cells . The benzylidene group may enhance DNA intercalation due to its planar structure.

Q & A

Q. What are the common synthetic routes for preparing 2-benzylidene-4H-1,4-benzoxazin-3-one derivatives?

Synthesis typically involves modifying the 1,4-benzoxazin-3-one scaffold. A widely used method is the ring-opening reaction of intermediates (e.g., propanolamine derivatives) with substituted phenylamine nucleophiles, followed by cyclization. For example, intermediates 1 and 3 (prepared via prior methods) react with nucleophiles in methanol:CH₂Cl₂ mixtures to yield derivatives like 4a–4n, confirmed via ¹H/¹³C NMR and HRMS . Alternative routes include condensation reactions or substitutions at the C2, C4, or C7 positions, leveraging the scaffold’s five substitutable carbons and nitrogen .

Q. How can the structure of 2-benzylidene-4H-1,4-benzoxazin-3-one derivatives be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies substituent patterns and hydrogen/carbon environments. For example, fluorine substituents are detected via ¹⁹F NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas and fragmentation patterns.

- X-ray crystallography : Resolves absolute configurations, as demonstrated for halogenated derivatives (e.g., 6-chloro-2H-1,4-benzoxazin-3-one) .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced antimicrobial activity?

Quantitative Structure-Activity Relationship (QSAR) models for 1,4-benzoxazin-3-ones use curated datasets (e.g., 111 compounds) to correlate structural descriptors with MIC (Minimum Inhibitory Concentration) values. Key steps include:

- Descriptor selection : Genetic algorithms prioritize shape, VolSurf, and H-bonding descriptors, which are critical for gram-positive (Q²Ext = 0.88) and gram-negative (Q²Ext = 0.85) bacterial activity .

- In silico predictions : Models evaluate untested compounds and design new leads. For example, two in silico-designed derivatives were predicted to be 5× more potent than existing compounds .

- Mechanistic insights : Substituents at C7 (e.g., fluoro, cyclohexyl) enhance activity against S. aureus (MIC = 16 µg/mL) by improving membrane permeability .

Q. What experimental strategies resolve contradictions in antimicrobial efficacy between natural and synthetic derivatives?

Natural 1,4-benzoxazin-3-ones (e.g., DIMBOA) often lack potency compared to synthetic analogs due to glycosylation or hydroxylation. Strategies include:

- Functional group replacement : Removing the C2 hydroxyl group (e.g., in hydroxamic acid derivatives) boosts antifungal activity against C. albicans .

- Substituent optimization : Cyclohexyl or fluorinated groups at C4/C7 improve lipid solubility and target affinity .

- Comparative MIC assays : Test natural and synthetic derivatives against standardized bacterial/fungal strains under identical conditions to isolate structural contributions .

Q. How do structural modifications influence the multitarget mechanism of benzoxazin-3-one derivatives?

The scaffold’s flexibility allows simultaneous targeting of microbial enzymes and membranes:

- Enzyme inhibition : Hydroxamic acid derivatives chelate metal ions in fungal cytochrome P450 enzymes .

- Membrane disruption : Bulky substituents (e.g., cyclohexyl) enhance gram-negative activity by bypassing efflux pumps .

- Synergistic effects : Combining electron-withdrawing (e.g., Br, F) and hydrophobic groups improves broad-spectrum activity .

Q. What in silico tools are recommended for ADME profiling of benzoxazin-3-one derivatives?

While QSAR models focus on potency, ADME (Absorption, Distribution, Metabolism, Excretion) requires:

- Lipophilicity (LogP) : Predicted via tools like Molinspiration. Ideal LogP (2–3) balances solubility and membrane permeability .

- Metabolic stability : Cytochrome P450 interaction assays identify susceptible sites (e.g., N-methylation reduces hepatic clearance) .

- Toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.